1-(1-Phenylethyl)-1H-pyrazol-4-amine CAS 1240572-59-1 properties
1-(1-Phenylethyl)-1H-pyrazol-4-amine CAS 1240572-59-1 properties
CAS: 1240572-59-1 Document Type: Technical Monograph & Experimental Guide Version: 2.0 (2026)
Executive Summary
1-(1-Phenylethyl)-1H-pyrazol-4-amine (CAS 1240572-59-1) is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of Type I and Type II kinase inhibitors . Its structural architecture combines a polar, hydrogen-bond-donating pyrazole amine (hinge-binding motif) with a lipophilic, chiral 1-phenylethyl tail (hydrophobic pocket occupancy).
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis routes, and application in high-throughput drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Structural Analysis
The compound features a 4-aminopyrazole core N-alkylated with a 1-phenylethyl group. The presence of the chiral center at the benzylic position (
| Property | Data |
| IUPAC Name | 1-(1-Phenylethyl)-1H-pyrazol-4-amine |
| CAS Number | 1240572-59-1 |
| Molecular Formula | |
| Molecular Weight | 187.24 g/mol |
| SMILES | CC(C1=CC=CC=C1)N2C=C(N)C=N2 |
| Physical State | Viscous yellow to brown oil or low-melting solid (tendency to darken on air exposure) |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Sparingly soluble in water |
| pKa (Calculated) | ~3.5–4.0 (conjugate acid of pyrazole amine) |
Stability Profile
-
Oxidation Sensitivity: The primary amine at position 4 is electron-rich and susceptible to oxidation, leading to the formation of azo-dimers or highly colored degradation products upon prolonged air exposure.
-
Storage: Store at -20°C under argon or nitrogen atmosphere. Hygroscopic.
Synthesis & Manufacturing Methodologies
The synthesis of CAS 1240572-59-1 is most reliably achieved through a convergent route involving the alkylation of a pre-functionalized pyrazole core followed by functional group manipulation.
Validated Synthetic Route (Alkylation-Reduction Sequence)
This protocol is preferred for scale-up due to the commercial availability of 4-nitropyrazole and the avoidance of hydrazine handling.
Step 1: N-Alkylation of 4-Nitropyrazole
-
Reagents: 4-Nitropyrazole (1.0 equiv), (1-Bromoethyl)benzene (1.1 equiv), Cesium Carbonate (
, 2.0 equiv). -
Solvent: DMF or Acetonitrile.
-
Conditions: 60°C, 4–12 hours.
-
Mechanism:
displacement. Since 4-nitropyrazole is symmetric, N1 vs. N2 alkylation yields the same product. -
Yield: Typically 85–95%.
Step 2: Reduction of Nitro Group
-
Method A (Catalytic Hydrogenation):
(1 atm), 10% Pd/C, MeOH. -
Method B (Chemical Reduction): Iron powder,
, EtOH/Water (reflux). -
Workup: Filtration through Celite (for Method A) or aqueous extraction (Method B).
-
Purification: Flash column chromatography (DCM/MeOH) or conversion to HCl salt for crystallization.
Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathway via N-alkylation and nitro-reduction.
Applications in Drug Discovery[9]
Kinase Inhibitor Design
The 4-aminopyrazole moiety is a privileged scaffold in kinase inhibition. It serves as a key hinge-binding element :
-
Donor-Acceptor Motif: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This mimics the adenine ring of ATP.
-
Hydrophobic Tail: The 1-phenylethyl group projects into the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper region), depending on the specific kinase topology.
Reaction Logic for Library Generation
Researchers utilize the exocyclic amine for diverse coupling reactions:
-
Amide Coupling: Reaction with carboxylic acids (using HATU/DIEA) to generate Type I inhibitors.
-
Urea Formation: Reaction with isocyanates to generate Type II inhibitors (e.g., targeting the DFG-out conformation).
-
SNAr Reactions: Displacement of halides on pyrimidines or triazines to form bi-heteroaryl systems.
Medicinal Chemistry Workflow
Figure 2: Derivatization logic for generating kinase inhibitor libraries.
Experimental Protocols
Standard Coupling Procedure (Amide Formation)
Use this protocol to couple CAS 1240572-59-1 with a carboxylic acid core.
-
Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.2 equiv) and DIEA (3.0 equiv). Stir at room temperature for 15 minutes.
-
Addition: Add 1-(1-Phenylethyl)-1H-pyrazol-4-amine (1.1 equiv).
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with saturated
, water, and brine. Dry over . -
Purification: Isolate via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Safety & Handling
-
Signal Word: WARNING
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.
-
First Aid: In case of contact, rinse skin with soap and water. If in eyes, rinse cautiously with water for 15 minutes.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 206696, 1-(1-Phenylethyl)-1H-pyrazol-4-amine. Retrieved from [Link]
-
Fustero, S., et al. (2011). Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. [Link]
-
Beilstein Institute. (2021). Approaches towards the synthesis of 5-aminopyrazoles and 4-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
